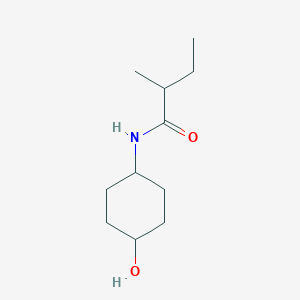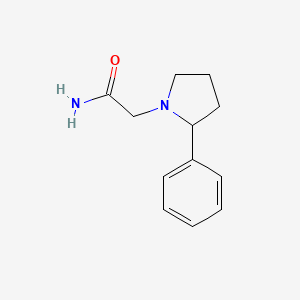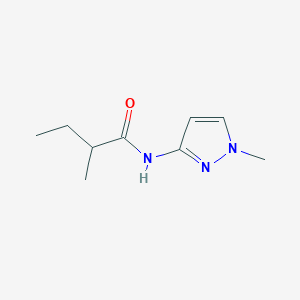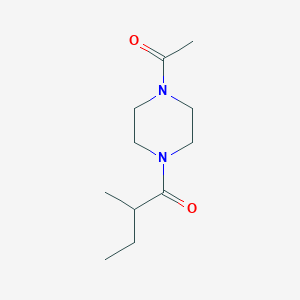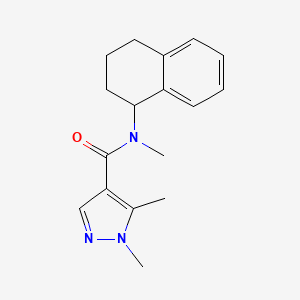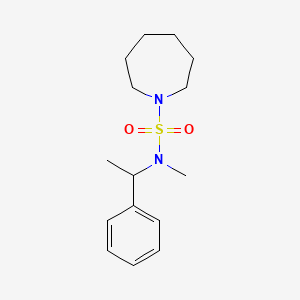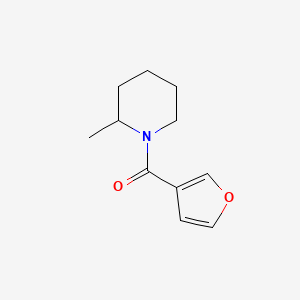
Furan-3-yl-(2-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-3-yl-(2-methylpiperidin-1-yl)methanone is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound is also known as FMP and is a member of the piperidine class of compounds. FMP has been studied for its potential as a research tool in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
FMP acts as a potent inhibitor of the DAT, which is responsible for the reuptake of dopamine in the brain. By inhibiting the DAT, FMP increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling. This mechanism of action is similar to that of other drugs used to treat ADHD and substance abuse disorders.
Biochemical and Physiological Effects:
FMP has been shown to have a range of biochemical and physiological effects, including an increase in locomotor activity and a decrease in body weight. FMP has also been shown to increase the release of dopamine in the brain, which is likely responsible for its effects on locomotor activity.
Avantages Et Limitations Des Expériences En Laboratoire
FMP has several advantages as a research tool, including its high affinity for the DAT and its ability to increase dopamine signaling in the brain. However, FMP also has limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on FMP. One area of interest is the development of new drugs based on FMP for the treatment of ADHD and substance abuse disorders. Another area of interest is the use of FMP as a research tool to study the regulation of dopamine transmission in the brain. Finally, there is potential for the development of new synthetic methods for the production of FMP that are more efficient and cost-effective.
Méthodes De Synthèse
FMP can be synthesized using a multistep process that involves the reaction of furfural with methylamine followed by the reaction of the resulting intermediate with 2-chloromethylpiperidine. The final product is obtained through a series of purification steps.
Applications De Recherche Scientifique
FMP has been studied for its potential applications in various fields of scientific research. In neuroscience, FMP has been used as a research tool to study the role of the dopamine transporter (DAT) in the brain. FMP has been shown to bind to DAT with high affinity, making it a useful tool for studying the regulation of dopamine transmission.
In pharmacology, FMP has been studied for its potential as a drug lead for the treatment of various disorders, including attention deficit hyperactivity disorder (ADHD) and substance abuse disorders. FMP has been shown to have a high affinity for the DAT, which is a target for many drugs used to treat these disorders.
Propriétés
IUPAC Name |
furan-3-yl-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-2-3-6-12(9)11(13)10-5-7-14-8-10/h5,7-9H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDOAQNUZIVQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-chlorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492597.png)

![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)

